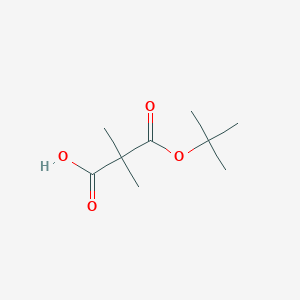

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid

Description

Significance of Alpha,Alpha-Disubstituted Beta-Keto Acids and Esters in Synthesis

Alpha,alpha-disubstituted beta-keto acids and their corresponding esters are a class of compounds that offer distinct advantages in organic synthesis. Unlike their monosubstituted counterparts, the absence of an acidic proton at the alpha-position prevents enolization and subsequent undesired side reactions such as racemization or multiple alkylations. This feature provides chemists with greater control over reactivity and stereochemistry at this critical position.

The presence of two substituents on the alpha-carbon also introduces significant steric hindrance, which can be strategically exploited to influence the outcome of chemical reactions. This steric crowding can direct the approach of reagents to other parts of the molecule, leading to high levels of diastereoselectivity in bond-forming reactions. Furthermore, the gem-disubstitution can impart conformational rigidity to the molecule, a property that is particularly valuable in the design of catalysts and in asymmetric synthesis. A notable example of this principle is the Thorpe-Ingold effect, where gem-disubstitution on a carbon chain accelerates intramolecular cyclization reactions. wikipedia.org

Structural Characteristics and Reactivity Profile of the 2,2-Dimethyl-3-oxopropanoic Acid Scaffold

The 2,2-dimethyl-3-oxopropanoic acid scaffold, the core of the title compound, possesses a unique combination of structural features that dictate its reactivity. The gem-dimethyl group at the alpha-position provides substantial steric bulk, influencing the approach of nucleophiles and other reagents to the adjacent carbonyl groups. This steric hindrance can also affect the stability and conformational preferences of the molecule.

A key characteristic of this scaffold is its propensity for decarboxylation upon heating, a common feature of beta-keto acids. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to a ketone. The rate of this decarboxylation can be influenced by the nature of the substituents on the alpha-carbon.

The reactivity of the two carbonyl groups—the carboxylic acid and the ketone—can be selectively addressed. The carboxylic acid can be activated for amide or ester formation, while the ketone can undergo nucleophilic addition or condensation reactions. The tert-butoxy (B1229062) group in the title compound serves as a bulky ester that can be cleaved under specific acidic conditions, providing a handle for further synthetic transformations.

| Functional Group | Reaction Type | Description |

|---|---|---|

| Carboxylic Acid | Esterification/Amidation | Activation of the carboxyl group followed by reaction with an alcohol or amine. |

| Ketone | Nucleophilic Addition | Reaction with organometallic reagents or other nucleophiles at the carbonyl carbon. |

| β-Keto Acid Moiety | Decarboxylation | Loss of carbon dioxide upon heating to form a ketone. |

Historical Context of Malonate and Beta-Keto Ester Derivatives in Academic Literature

The chemistry of malonic esters has a rich history, dating back to the late 19th century with the development of the malonic ester synthesis. wikipedia.org This powerful carbon-carbon bond-forming reaction has been a cornerstone of organic synthesis for over a century, allowing for the preparation of a wide variety of carboxylic acids. chemistrylearner.comlibretexts.org The classical malonic ester synthesis involves the alkylation of the enolate of diethyl malonate, followed by hydrolysis and decarboxylation. masterorganicchemistry.com

The development of sterically hindered and alpha,alpha-disubstituted malonate and beta-keto ester derivatives represented a significant advancement in this field. Early work in this area was driven by the need to control the reactivity of the alpha-position and to introduce quaternary carbon centers, which are common motifs in natural products and other complex molecules. The recognition of the Thorpe-Ingold effect in the early 20th century provided a theoretical framework for understanding the influence of gem-disubstitution on reaction rates and equilibria, particularly in cyclization reactions. wikipedia.org This understanding paved the way for the strategic use of compounds like 3-(tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid in modern synthetic chemistry.

Overview of Current Research Trajectories Involving the Compound

This compound and its derivatives are currently employed in a variety of research areas, highlighting their versatility as synthetic building blocks.

One notable application is in the field of fullerene chemistry. The compound has been used as a starting material to synthesize fullerene-based catalytic triads. researchgate.net In these complex structures, the 2,2-dimethyl-3-oxopropanoic acid moiety is incorporated into a linker that connects a fullerene core to an amine base and other functional groups. These triads have shown promise in anion-π catalysis.

In the realm of medicinal chemistry, the tert-butyl ester group is a common motif used to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. nih.gov While direct applications of the title compound in drug synthesis are not extensively documented in publicly available literature, the underlying 2,2-dimethyl-beta-keto ester scaffold is of interest for creating sterically hindered and conformationally constrained molecules. For instance, malonate derivatives are used in the synthesis of barbiturates and other bioactive compounds. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXONLSMRNDAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butoxy 2,2 Dimethyl 3 Oxopropanoic Acid and Its Analogues

Direct Esterification Approaches to the Tert-Butyl Ester

The direct esterification of a carboxylic acid with tert-butanol (B103910) to form a tert-butyl ester is a common transformation in organic synthesis. However, this approach presents significant challenges when applied to 2,2-dimethylmalonic acid or its half-esters, the immediate precursors to the target compound. The primary obstacle is the steric hindrance posed by the bulky tert-butyl group, which slows the rate of reaction. Consequently, forcing conditions, such as high temperatures and the use of strong acid catalysts (e.g., sulfuric acid), are often required.

These harsh conditions are problematic for malonic acid derivatives, which are susceptible to decarboxylation upon heating, particularly in an acidic environment. This competing degradation pathway can severely limit the yield of the desired ester. Alternative methods for tert-butylation under milder conditions have been developed to circumvent these issues. One such method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalyst like 4-(dimethylamino)pyridine (DMAP). Another approach utilizes 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) in the presence of a catalytic amount of acid. researchgate.net While generally effective for many carboxylic acids, the application of these methods to the specific synthesis of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid requires careful optimization to balance the rate of esterification against the rate of decarboxylation.

| Method | Reagents | Typical Conditions | Challenges for Target Synthesis |

| Fischer Esterification | tert-butanol, H₂SO₄ | Reflux | High risk of decarboxylation |

| (Boc)₂O Activation | (Boc)₂O, DMAP | Room Temperature | Potential for side reactions |

| Triazine-based Reagent | TriAT-tBu, Acid catalyst | Varies | Reagent availability and optimization |

Precursor-Based Synthesis Strategies

To avoid the challenges associated with direct esterification, multi-step strategies commencing from stable precursors are often employed. These methods build the core structure of the molecule before the final formation of the acid or ester group, providing greater control and often higher yields.

Derivatization from 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid Derivatives)

A highly effective strategy for synthesizing β-keto esters and malonic acid half-esters involves the use of Meldrum's acid and its derivatives. researchgate.net The general synthesis of Meldrum's acid involves the condensation of malonic acid with acetone (B3395972). blogspot.comwikipedia.org For the target molecule, the required precursor is 5,5-dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can be synthesized via the same principle from 2,2-dimethylmalonic acid and acetone in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid.

Once the dimethylated Meldrum's acid derivative is obtained, it can be converted to the target half-ester through alcoholysis. This reaction involves heating the derivative in an excess of the desired alcohol. In this case, refluxing 5,5-dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butanol leads to the opening of the dioxane ring. This process is driven by the formation of a stable carbocation intermediate from the tert-butanol, which then attacks one of the carbonyl groups, leading to the formation of the tert-butyl ester and acetone as a byproduct. A similar reaction has been documented for the synthesis of the non-methylated analogue, 3-(tert-butoxy)-3-oxopropanoic acid, from Meldrum's acid itself, achieving a quantitative yield after 6 hours of reflux in tert-butyl alcohol. chemicalbook.com This method is advantageous as it avoids the harsh acidic conditions that cause decarboxylation and typically proceeds in high yield. orgsyn.orgorganic-chemistry.org

Oxidation of Corresponding 3-Hydroxy-2,2-dimethylpropanoate Derivatives

An alternative precursor-based approach involves the synthesis of a hydroxyl-containing intermediate, which is subsequently oxidized to the target compound. The key precursor for this route is tert-butyl 3-hydroxy-2,2-dimethylpropanoate. A plausible synthesis for this precursor begins with a Claisen condensation between the enolate of tert-butyl acetate (B1210297) and acetone. orgsyn.org The resulting β-keto ester, tert-butyl 3-oxo-butanoate, can then be dimethylated at the alpha-position using a strong base and methyl iodide. The subsequent reduction of the ketone functionality, for instance with sodium borohydride (B1222165) (NaBH₄), would yield the desired alcohol precursor, tert-butyl 3-hydroxy-2,2-dimethylpropanoate.

The final step is the oxidation of this secondary alcohol. A variety of modern oxidation reagents can accomplish this transformation under mild conditions that would not affect the tert-butyl ester group. Commonly used methods include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation. These methods offer high selectivity for the conversion of alcohols to aldehydes or ketones without requiring harsh conditions or heavy metals.

| Oxidation Method | Reagents | Typical Temperature |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C to Room Temp |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature |

| PCC Oxidation | Pyridinium chlorochromate | Room Temperature |

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods leverage the high selectivity and efficiency of biological catalysts, such as enzymes, to perform chemical transformations. These routes are particularly attractive for their mild reaction conditions, which can minimize side reactions like decarboxylation and enhance product purity.

Enzymatic Esterification of 2,2-Dimethyl-3-oxopropanoic acid

The direct esterification of 2,2-dimethyl-3-oxopropanoic acid with tert-butanol can be facilitated by lipases. researchgate.net Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments but can be used to drive the reverse reaction—ester synthesis—in non-aqueous (organic) solvents. nih.gov Immobilized lipases, such as Candida antarctica Lipase B (CALB), commercially available as Novozym 435, are particularly effective for such transformations. nih.gov

The reaction would involve dissolving the acid and alcohol in a suitable organic solvent, such as hexane (B92381) or methyl tert-butyl ether (MTBE), and adding the immobilized lipase. The reaction proceeds under mild conditions, typically at or near room temperature. A key consideration for this specific transformation is the significant steric bulk around the carboxylic acid (a gem-dimethyl group) and on the alcohol (a tert-butyl group). This steric hindrance may pose a challenge to the enzyme's active site, potentially leading to slow reaction rates. However, the mild, neutral conditions of enzymatic catalysis are highly advantageous as they completely avoid the risk of acid- or heat-induced decarboxylation.

Biocatalytic Approaches for Enhanced Selectivity

The primary advantage of using biocatalytic approaches for this synthesis is the exceptional selectivity offered by enzymes. This selectivity manifests in several ways:

Chemoselectivity : Enzymes can selectively catalyze the esterification of the carboxylic acid group without promoting the unwanted decarboxylation side reaction. This is a direct result of the mild, near-neutral pH and ambient temperature conditions under which enzymes operate.

Regioselectivity : While not directly applicable to this specific target, in more complex molecules with multiple hydroxyl or carboxyl groups, enzymes can distinguish between them, allowing for the modification of a specific site.

Enantioselectivity : If a chiral precursor were used, enzymes could be employed to resolve a racemic mixture or to produce a single enantiomer of the final product with very high enantiomeric excess. For instance, ketoreductases (KREDs) are known to reduce ketones to alcohols with exceptionally high stereoselectivity, a principle that could be applied to the synthesis of chiral analogues. researchgate.net

By avoiding harsh chemical reagents and extreme temperatures, biocatalytic routes offer a greener and more efficient alternative to traditional chemical methods, leading to higher purity products and simpler purification processes.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of malonic acid monoesters, including this compound and its analogues, typically involves two primary strategies: the direct mono-esterification of a malonic acid derivative or the alkylation of a pre-formed mono-ester. The optimization of these reactions is critical for achieving high yields and minimizing side products, such as the corresponding di-ester.

One common approach for the synthesis of the non-dimethylated analogue, mono-tert-butyl malonate, involves the reaction of malonic acid with tert-butanol in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). The reaction is typically run at room temperature in a solvent such as acetonitrile. A study reported a 76% yield for this process after purification. Another efficient method is the reaction of Meldrum's acid with tert-butanol under reflux conditions, which has been reported to yield the desired mono-tert-butyl malonate quantitatively. chemicalbook.com

For the synthesis of the target molecule, this compound, a key strategy would be the alkylation of mono-tert-butyl malonate. This involves the deprotonation of the acidic methylene (B1212753) proton followed by reaction with a methylating agent. The choice of base, solvent, and temperature is critical to control the degree of alkylation and prevent side reactions.

A study on the α-alkylation of a malonate derivative provides insights into potential reaction conditions. In this research, the alkylation of a malonate mono-ester was carried out using a base to generate the enolate, followed by the addition of an alkyl halide. The yield of such reactions is highly dependent on the specific substrates and conditions.

Another approach to synthesize the target compound is through the mono-saponification of di-tert-butyl dimethylmalonate. This involves the selective hydrolysis of one of the tert-butyl ester groups. This method's success hinges on the precise control of reaction conditions, such as the stoichiometry of the base, temperature, and reaction time, to avoid the formation of the di-acid.

The following table summarizes various reaction conditions and yields for the synthesis of mono-tert-butyl malonate, which can serve as a starting point for optimizing the synthesis of its dimethylated analogue.

| Starting Material(s) | Reagents and Solvents | Temperature | Time | Yield |

| Malonic acid, tert-butanol | EDC, Acetonitrile | Room Temp. | 30 min | 76% |

| Meldrum's acid, tert-butanol | - | Reflux | 6 h | 100% |

| Malonic acid, Isobutylene (B52900) | Amberlyst-15, tert-butyl acetate | 10 °C | 40 h | 96% |

Considerations for Scalable Laboratory Synthesis

Transitioning the synthesis of this compound from a small academic laboratory scale to a larger, scalable laboratory synthesis requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Choice of Reagents and Synthetic Route:

For a scalable synthesis, the chosen synthetic route should utilize readily available, inexpensive, and less hazardous starting materials. The reaction of dimethylmalonic acid with isobutylene in the presence of a recyclable solid acid catalyst, such as Amberlyst-15, presents a promising option for scalability. google.com This method avoids the use of expensive coupling agents like EDC and simplifies purification, as the catalyst can be removed by simple filtration. google.com The direct use of tert-butanol often requires stoichiometric amounts of strong acids or coupling agents, which can lead to waste generation and purification challenges on a larger scale.

Reaction Conditions:

Temperature Control: Exothermic reactions, such as those involving strong acids or bases, require efficient heat dissipation to prevent runaway reactions. The use of a jacketed reactor with a circulating cooling system is essential for maintaining optimal temperature control on a larger scale.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. As the reaction volume increases, the efficiency of standard magnetic stirring decreases. Mechanical overhead stirrers are necessary for larger vessels to ensure proper agitation.

Addition Rates: The rate of addition of reagents, especially in exothermic reactions, needs to be carefully controlled to manage the reaction temperature and prevent the accumulation of unreacted reagents.

Work-up and Purification:

Extractions: Liquid-liquid extractions, which are common in laboratory-scale syntheses, can become cumbersome and generate large volumes of solvent waste on a larger scale. Alternative purification methods, such as crystallization or distillation, should be explored if feasible. The purification of mono-tert-butyl malonate via its crystalline ammonium (B1175870) salt has been reported as a facile method.

Solvent Use: The volume of solvent used should be minimized to reduce costs and environmental impact. The feasibility of running the reaction at higher concentrations should be investigated during optimization studies. Solvent recycling should also be considered.

Safety Considerations:

Handling of Reagents: The safe handling of flammable solvents, corrosive acids, and potentially toxic reagents is paramount. Appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods, are essential.

Pressure Build-up: Reactions involving gaseous reagents like isobutylene need to be conducted in appropriate pressure-rated equipment to prevent accidents. orgsyn.org

By carefully considering these factors, a robust and scalable laboratory synthesis of this compound can be developed, enabling the production of larger quantities of this valuable synthetic intermediate.

Reaction Pathways and Mechanistic Investigations of 3 Tert Butoxy 2,2 Dimethyl 3 Oxopropanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, including the formation of esters and amides, and is also susceptible to decarboxylation under specific conditions.

The conversion of the carboxylic acid group in 3-(tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid into other esters or amides typically requires activation due to the steric hindrance imposed by the adjacent gem-dimethyl group. Direct Fischer esterification is generally inefficient.

Advanced amidation reactions are commonly achieved using peptide coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine. For the related, non-methylated compound, 3-tert-butoxy-3-oxopropanoic acid, coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) have proven effective. researchgate.net This methodology is applicable to the title compound, reacting with various primary and secondary amines to yield the corresponding amides in high yields under mild, room-temperature conditions. researchgate.net

The general mechanism involves the formation of an activated acyl-uronium intermediate, which is highly susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and release of the tetramethylurea byproduct.

Table 1: Representative Conditions for Amidation

| Amine | Coupling Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | HBTU | TEA | Dichloromethane (B109758) | N-alkyl-3-(tert-butoxy)-2,2-dimethyl-3-oxopropanamide |

| Secondary Amine (R₂-NH) | EDC/HOBt | DIPEA | DMF | N,N-dialkyl-3-(tert-butoxy)-2,2-dimethyl-3-oxopropanamide |

As a derivative of malonic acid, this compound can undergo decarboxylation upon heating. The reaction proceeds through a six-membered cyclic transition state, a type of pericyclic reaction, which leads to the formation of an enol intermediate and the expulsion of carbon dioxide. masterorganicchemistry.com The enol subsequently tautomerizes to the more stable final product, tert-butyl isobutyrate. pressbooks.pub

The mechanism for the thermal decarboxylation is concerted, avoiding the formation of charged intermediates. masterorganicchemistry.com The presence of the gem-dimethyl groups on the α-carbon does not fundamentally alter this pathway for the free acid.

An alternative method for the dealkoxycarbonylation of malonic esters is the Krapcho reaction. This procedure typically involves heating the ester in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, such as sodium chloride or lithium chloride, and a small amount of water. researchgate.netumich.edu The mechanism is believed to involve nucleophilic attack by the chloride ion on the tert-butyl group (an SN2-type reaction on the ester's alkyl portion), followed by the loss of the carboxylate group. However, for tert-butyl esters, an SN1-type cleavage of the tert-butyl group to form a stable carbocation is also a plausible pathway under thermal, polar conditions.

Nucleophilic Substitution Reactions at the Ester Linkage

The tert-butyl ester linkage is susceptible to cleavage via nucleophilic substitution, primarily through acid- or base-catalyzed hydrolysis. The specific mechanism is highly dependent on the reaction conditions. ucoz.com

Under acidic conditions (e.g., using trifluoroacetic acid or strong mineral acids), the ester undergoes hydrolysis via an A_AL_1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. researchgate.netoup.comcdnsciencepub.com This pathway involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation as the leaving group. The carbocation is then trapped by water or another nucleophile. This mechanism is favored due to the high stability of the tertiary carbocation intermediate. researchgate.net

In contrast, base-catalyzed hydrolysis (saponification) proceeds through a B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comperlego.com This is a classic nucleophilic acyl substitution pathway where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comopenstax.org This intermediate then collapses, expelling the tert-butoxide leaving group to form the carboxylate salt. ucoz.commasterorganicchemistry.com Despite the steric hindrance from the gem-dimethyl and tert-butyl groups, this reaction can be driven to completion, although it may require more forcing conditions or specialized non-aqueous systems compared to less hindered esters. arkat-usa.orgresearchgate.netacs.org

Carbon-Carbon Bond Forming Reactions

The capacity of malonic acid derivatives to form carbon-carbon bonds is a cornerstone of synthetic chemistry, typically proceeding through the formation of an enolate at the alpha-carbon (C2). However, the specific structure of this compound presents significant constraints on these classical pathways.

The formation of an enolate ion by deprotonation of the α-carbon is a prerequisite for most alkylation reactions of 1,3-dicarbonyl compounds. In the case of this compound, the C2 position is a quaternary carbon, substituted with two methyl groups. Consequently, it lacks the acidic α-proton necessary for enolate formation. This structural feature renders direct, enolate-mediated alkylation at the C2 position impossible under standard basic conditions.

For comparison, related malonate esters that possess at least one α-hydrogen are versatile substrates for alkylation. For instance, various alkyl tert-butyl malonates have been successfully alkylated under phase-transfer catalysis conditions, leading to the synthesis of chiral building blocks containing quaternary carbon centers. frontiersin.orgresearchgate.netnih.govnih.gov These reactions typically employ a strong base to generate the nucleophilic enolate, which then reacts with an alkyl halide. The absence of such a pathway for the gem-dimethyl substituted compound fundamentally limits its application in traditional malonic ester synthesis routes aimed at extending the carbon skeleton from the C2 position.

Condensation reactions such as the Aldol or Knoevenagel reactions are fundamental carbon-carbon bond-forming strategies that also rely on the generation of an enolate from a dicarbonyl compound. This enolate then acts as a nucleophile, attacking a carbonyl electrophile. As established, this compound cannot form an enolate at the C2 position due to the gem-dimethyl substitution. Therefore, it cannot participate as the nucleophilic partner in these classic condensation reactions.

Studies on other malonate esters, such as di-tert-butyl malonate, have demonstrated their utility in aldol-type reactions where the lithium enolate adds to α-alkoxy aldehydes with high stereoselectivity, particularly in the presence of a Lewis acid like ZnCl₂. This highlights a reaction pathway that is inaccessible to the 2,2-dimethyl substituted analogue. Any potential condensation involving this molecule would necessitate a different mechanistic approach, potentially involving the carboxylate or ester group under specific catalytic conditions, though such reactions are not characteristic of this substrate class.

Despite its inertness at the C2 position, the 1,3-dicarbonyl motif of this compound is well-suited for participation in cyclization reactions with binucleophiles. A prominent example is the synthesis of heterocyclic systems like pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govhilarispublisher.com

In this context, this compound can react with hydrazine. The reaction typically proceeds via nucleophilic attack of the hydrazine at one or both carbonyl centers, followed by an intramolecular condensation and dehydration to form the heterocyclic ring. The reaction can lead to the formation of a 5-pyrazolone derivative, a common structural motif in pharmaceuticals and dyes. The presence of the gem-dimethyl group is retained in the final heterocyclic product, influencing its physical and biological properties. While direct studies on this compound are limited, the general methodology for pyrazole synthesis from esters and other dicarbonyl compounds is well-established, often involving refluxing with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. researchgate.netrsc.org

Exploitation of the Tert-butoxy (B1229062) Protecting Group

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a range of conditions and its susceptibility to removal under specific acidic protocols. This feature is central to the synthetic utility of this compound.

The cleavage of the tert-butyl ester, regenerating the carboxylic acid, is a key step in many synthetic sequences. This deprotection is typically achieved under acidic conditions, which facilitate the formation of a stable tert-butyl cation. However, the harshness of these conditions can be incompatible with other acid-sensitive functional groups in a complex molecule. lookchem.com This has led to the development of milder and more selective deprotection strategies.

Lewis acids offer a valuable alternative to strong protic acids. For example, zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile protecting groups such as certain protected amines. nih.govacs.orgscite.aisemanticscholar.org Another mild and selective method involves using standard flash chromatography-grade silica (B1680970) gel in refluxing toluene, which can effectively cleave tert-butyl esters while leaving other sensitive groups, like tert-butyl ethers, intact under optimized conditions. lookchem.com

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp | Strong acid, non-selective; removes other acid-labile groups (e.g., Boc, Trityl). | lookchem.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective. Cleaves t-butyl esters in the presence of PhF-protected amines. N-Boc and N-trityl groups are labile. | nih.govacs.orgsemanticscholar.org |

| Silica Gel (SiO₂) | Toluene, Reflux | Mild conditions. Can be selective over t-butyl ethers and TMSE esters. | lookchem.com |

| Aqueous Phosphoric Acid | - | Reported as a mild reagent for deprotection of tert-butyl esters, carbamates, and ethers. | semanticscholar.org |

In the synthesis of complex organic molecules, orthogonal protecting group strategies are essential. bham.ac.uk An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions. The tert-butyl ester is a valuable component of such strategies due to its unique cleavage conditions. bham.ac.uk

The tert-butyl group is removed under acidic conditions, which makes it orthogonal to groups that are cleaved under different protocols. For example, it can be used alongside:

Benzyl (Bn) ethers/esters: Cleaved by hydrogenolysis (e.g., H₂, Pd/C).

Silyl ethers (e.g., TBS, TIPS): Cleaved by fluoride (B91410) sources (e.g., TBAF).

Allyl (All) ethers/esters: Cleaved by palladium(0) catalysis.

Fmoc (Fluorenylmethyloxycarbonyl) group: Cleaved by a base (e.g., piperidine).

This orthogonality allows for intricate synthetic sequences where different carboxylic acids or hydroxyl groups within a molecule can be unmasked at various stages to undergo further reactions without affecting other protected parts of the molecule. nih.gov The strategic placement of a tert-butyl ester, such as in this compound, provides a handle that can be selectively removed when needed, making it a powerful tool in multi-step total synthesis. youtube.comsavemyexams.com

| Protecting Group | Cleavage Condition | Orthogonal to tert-Butyl Ester? |

|---|---|---|

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Allyl (All) | Pd(0) catalyst | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |

| Tert-butyldimethylsilyl (TBS) | Fluoride ion (e.g., TBAF) | Yes |

| Trityl (Tr) | Mild Acid | No (Conditions can overlap) |

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | No (Identical cleavage conditions) |

Strategic Applications in Complex Molecule Synthesis and Materials Science

Building Block for Pharmaceutical and Bioactive Scaffolds

While malonic acid derivatives are fundamental in the synthesis of pharmaceuticals, the specific utility of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is narrowly reported. Its gem-dimethyl substitution creates a quaternary carbon center, which can be a desirable feature in drug candidates for metabolic stability, but also presents challenges in its synthetic application.

Precursors to Indole (B1671886) Derivatives in Patent Literature

An extensive search of patent literature did not reveal specific instances where this compound is explicitly used as a direct precursor for the synthesis of indole derivatives. The construction of the indole ring system often involves precursors that can readily undergo cyclization, and while malonates are used in related syntheses, the application of this particular gem-dimethylated compound is not prominently featured in available patents.

Intermediates for Substituted Pyrazoles

The synthesis of pyrazole (B372694) rings, a core structure in many pharmaceuticals, frequently involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov Despite the suitability of malonic acid derivatives for this role, there is a lack of specific documented examples utilizing this compound as the 1,3-dicarbonyl precursor for creating substituted pyrazoles in the surveyed chemical literature.

Utility in Constructing other Complex Organic Frameworks

The construction of complex organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), relies on precisely shaped organic linkers to build porous, crystalline structures. nih.gov The unique steric bulk and functionality of this compound could theoretically serve as a specialized linker or modulator in such frameworks. However, a review of the current literature does not provide specific examples of its incorporation into these complex architectures.

Role in Natural Product Synthesis

The total synthesis of natural products often requires highly specific building blocks to construct complex stereochemistry and carbon skeletons. While simpler malonates are ubiquitous in this field, the application of this compound as a key intermediate or starting material in the total synthesis of a specific natural product is not documented in the accessible scientific literature.

Contribution to Advanced Materials Research

Beyond framework materials, organic molecules can be used to create polymers and other advanced materials with tailored properties. The tert-butyl ester and gem-dimethyl groups of this compound could impart specific thermal or physical properties to a polymer chain. At present, there is no significant body of research detailing the use of this compound in the field of advanced materials science.

Development of Novel Reagents and Synthetic Methodologies

A chemical compound can sometimes serve as the foundation for developing new types of chemical reactions or reagents. The unique structure of this compound, with its quaternary center and acid/ester functionality, presents potential for novel transformations. Nevertheless, its role in the development of new, named reactions or as a widely adopted synthetic reagent is not established in the current chemical literature.

Integration into Diversity-Oriented Synthesis (DOS) Libraries

The strategic incorporation of unique building blocks is fundamental to the success of Diversity-Oriented Synthesis (DOS), a paradigm focused on the efficient generation of structurally diverse and complex small molecules. This compound serves as a valuable synthon in this context, offering distinct structural and reactivity features that enable the exploration of novel chemical space. Its utility stems from the combined influence of the gem-dimethyl group, which imparts conformational constraints and steric direction, and the tert-butyl ester, which functions as a bulky, acid-labile protecting group. These characteristics allow for its strategic use in multicomponent reactions, tandem sequences, and scaffold diversification strategies to construct libraries of complex molecules, particularly those featuring spirocyclic and densely functionalized heterocyclic cores.

The primary value of this building block in DOS lies in its ability to act as a linchpin in reactions that generate significant molecular complexity in a single step. The gem-dimethyl substitution at the α-position prevents enolization at that site and provides a steric bias that can influence the stereochemical outcome of reactions. This substitution is particularly crucial in the synthesis of spirocycles, where the quaternary carbon center is a defining feature of the scaffold.

Role in Generating Spirocyclic Scaffolds

Spirocycles are a prominent structural class in natural products and medicinally relevant compounds, prized for their rigid, three-dimensional architecture. mdpi.com this compound is an ideal precursor for creating spiro-heterocycles through tandem reaction sequences. A common strategy involves an initial Knoevenagel condensation followed by an intramolecular cyclization.

For instance, the condensation of this compound with cyclic ketones in the presence of a suitable nitrogen source (like urea (B33335) or thiourea) can initiate a cascade reaction. The gem-dimethyl group facilitates the formation of a stable intermediate that is primed for a subsequent intramolecular ring closure, leading to the formation of spiro-pyrimidinones or their thio-analogs. semanticscholar.org The tert-butyl ester can then be selectively removed under acidic conditions to reveal a carboxylic acid handle for further diversification.

| Reaction Type | Reactants | Key Intermediate | Resulting Scaffold | Advantage of Building Block |

| Tandem Knoevenagel/Cyclocondensation | Cyclic Ketone (e.g., Cyclohexanone), Urea | Alkylidene Malonate | Spiro-pyrimidinone | Gem-dimethyl group promotes spirocyclization; tert-butyl ester allows for post-synthesis modification. |

| Double Michael Addition | Bis-electrophile (e.g., Chalcone) | Piperidine-4,4-dicarboxylate derivative | Spiro-piperidine | Provides a rigid quaternary center for the spiro fusion. semanticscholar.org |

| Intramolecular Annulation | Bifunctional linear substrate | Cyclic diester precursor | Fused Heterocycle | The gem-dimethyl group restricts bond rotation, favoring cyclization pathways. |

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions are a cornerstone of DOS, enabling the assembly of complex products from three or more starting materials in a single pot. The unique reactivity of this compound makes it a suitable component for such transformations. In reactions like the Hantzsch pyridine (B92270) synthesis or related Biginelli-type reactions, it can serve as the 1,3-dicarbonyl component.

The presence of the gem-dimethyl group can influence the regioselectivity of the cyclization and modify the electronic properties and solubility of the resulting library members. The tert-butyl ester remains intact during these typically base-catalyzed reactions, providing a protected carboxylate that can be deprotected in a later step to introduce another point of diversity.

| MCR Type | Typical Components | Role of Building Block | Scaffold Diversity Generated |

| Biginelli-type Reaction | Aldehyde, Urea/Thiourea | Active Methylene (B1212753) Component | Dihydropyrimidinones with a gem-dimethyl substituent |

| Hantzsch-type Reaction | Aldehyde, Ammonia/Amine | 1,3-Dicarbonyl Synthon | Dihydropyridines with a quaternary carbon |

| Ugi or Passerini Reactions | Isocyanide, Aldehyde, Amine/Carboxylic Acid | Carboxylic Acid Component (after deprotection) | Peptidomimetic scaffolds with constrained residues |

Research Findings on Analogous gem-Dimethyl Building Blocks

While specific literature on the extensive use of this compound in large DOS libraries is emerging, research on analogous gem-disubstituted building blocks underscores its potential. Studies on dimethyl 2,2-dimethylmalonate and Meldrum's acid derivatives in tandem and multicomponent reactions have demonstrated their utility in constructing high-density polycyclic structures and complex heterocycles. nih.gov For example, tandem reactions involving 5,5-dimethyl-1,3-cyclohexanedione (a related gem-dimethylated active methylene compound) have been shown to produce biofuels with complex polycyclic frameworks through spontaneous condensation and cyclization. nih.gov

These findings provide strong evidence for the strategic value of the gem-dimethyl motif in directing reaction pathways toward complex and diverse scaffolds. The combination of this conformationally constraining element with the versatile tert-butyl ester protecting group in this compound positions it as a powerful tool for generating novel and diverse molecular libraries.

Theoretical and Computational Investigations of 3 Tert Butoxy 2,2 Dimethyl 3 Oxopropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (like Hartree-Fock or Møller-Plesset perturbation theory), would be the standard approach to investigate the electronic structure and stable conformations of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid. These calculations could determine optimized molecular geometries, including key bond lengths, bond angles, and dihedral angles. The resulting data would reveal the most energetically favorable three-dimensional arrangement of the atoms. Furthermore, analysis of the molecular orbitals (e.g., HOMO and LUMO) and the electrostatic potential surface would provide insights into the molecule's electronic properties and regions susceptible to electrophilic or nucleophilic attack.

Computational Modeling of Reaction Mechanisms

Should this compound be involved in chemical reactions, computational modeling would be essential to elucidate the underlying mechanisms.

Transition State Analysis for Key Transformations

For any proposed reaction, computational chemists would search for the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. Identifying and characterizing the TS is crucial for understanding the kinetic feasibility of a reaction. Frequency calculations are performed to confirm a structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Energy Profile Determination for Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy surface or reaction energy profile can be constructed. This profile visualizes the energy changes that occur throughout a transformation, allowing for the determination of activation energies and reaction enthalpies. Such profiles are fundamental to understanding why a particular reaction pathway is favored over others.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers various tools to predict how a molecule will react. Reactivity indices derived from conceptual DFT, such as Fukui functions or local softness, can be calculated to predict the most reactive sites within the this compound molecule. For reactions with multiple possible outcomes, comparing the activation energies for each potential pathway allows for the prediction of regioselectivity or stereoselectivity, guiding synthetic efforts.

Molecular Dynamics Simulations to Understand Reaction Dynamics

While quantum chemical calculations typically model systems at 0 Kelvin in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules over time at finite temperatures, often including solvent effects. For a reaction involving this compound, MD simulations could provide a deeper understanding of the role of solvent molecules in stabilizing intermediates or transition states and offer insights into the dynamic motions that lead to a successful reaction.

Spectroscopic Property Prediction and Validation for Structural Elucidation

Quantum chemical software can predict various spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental spectra to confirm the structure of the molecule. Similarly, vibrational frequencies can be computed to help assign peaks in an experimental infrared (IR) spectrum. This correlation between predicted and experimental spectra is a powerful method for structural validation.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of mono-esters of disubstituted malonic acids is foundational for their application. Future research will likely focus on moving beyond traditional methods to more efficient and environmentally benign synthetic strategies.

Current approaches to similar compounds often involve the selective monohydrolysis of the corresponding diester or the direct monoesterification of 2,2-dimethylmalonic acid. researchgate.netnih.gov These methods can suffer from challenges such as competing diester or diacid formation, the need for harsh reagents, and difficult purifications.

Future research should prioritize the development of highly selective and sustainable routes. One promising area is the use of enzymatic catalysis, where lipases could be employed for the selective monohydrolysis of di-tert-butyl 2,2-dimethylmalonate, offering high chemoselectivity under mild conditions. researchgate.net Another avenue involves the exploration of solid acid catalysts or novel esterification techniques that avoid strong mineral acids and hazardous solvents. google.com The development of methods using greener tert-butylating agents, such as di-tert-butyl carbonate ((Boc)₂O), under solvent-free conditions could also represent a significant step forward in sustainability. rsc.org

Table 1: Proposed Sustainable Synthetic Strategies

| Synthetic Approach | Current Potential Method | Future Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Monohydrolysis | Chemical saponification of di-tert-butyl 2,2-dimethylmalonate with KOH/THF. researchgate.net | Enzymatic hydrolysis using immobilized lipases. | High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst. |

| Monoesterification | Direct esterification of 2,2-dimethylmalonic acid using strong acids (e.g., H₂SO₄) and excess tert-butanol (B103910). | Esterification using solid acid catalysts (e.g., zeolites, ion-exchange resins). google.com | Catalyst reusability, reduced corrosion, simpler workup, minimized acid waste. |

| Direct Tert-butylation | Reaction with isobutylene (B52900) gas under high pressure and acidic conditions. | Reaction with (Boc)₂O under electromagnetic milling or other solvent-free conditions. rsc.org | Avoids handling flammable gas, eliminates solvent, energy-efficient, potentially milder conditions. |

Exploration of Novel Catalytic Transformations

The unique structure of 3-(tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid, particularly the gem-dimethyl group at the α-carbon, prevents enolization, a key reactive pathway for many malonic acid derivatives. This distinction suggests that its future applications will diverge significantly from its non-methylated counterparts.

Future research could investigate its role as a precursor to novel, sterically hindered ligands for organometallic catalysis. Upon selective transformation of its functional groups, it could be incorporated into catalyst scaffolds where its bulk could influence the stereochemical outcome of asymmetric reactions. Furthermore, its derivatives are ideal substrates for catalytic desymmetrization reactions, which are powerful methods for constructing quaternary stereocenters—a common feature in many complex bioactive molecules. researchgate.net

Advanced Mechanistic Studies using High-Resolution Techniques

A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For a molecule with limited existing research, this area is ripe for exploration.

Future investigations should employ computational chemistry, such as Density Functional Theory (DFT), to model the compound's conformational behavior and predict its reactivity. DFT studies could elucidate the transition states for key reactions like decarboxylation or its interactions when serving as a ligand, providing insights that are difficult to obtain experimentally. nih.gov These computational predictions can then be validated using high-resolution analytical techniques. For instance, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be used to monitor reaction kinetics and identify transient intermediates in real-time, similar to how it has been used to detect reactive ketene (B1206846) intermediates from other malonic acid derivatives. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly leveraging flow chemistry and automation to improve efficiency, safety, and scalability. mdpi.comacs.org Applying these technologies to the synthesis and application of this compound is a key future trend.

Developing a continuous flow process for its synthesis could offer superior control over reaction parameters, potentially leading to higher purity and yield while minimizing waste. rsc.org The enhanced safety of flow reactors is particularly advantageous when dealing with potentially exothermic reactions or unstable intermediates. acs.org Beyond its synthesis, automated platforms can be utilized for high-throughput screening of its derivatives in various applications, such as in catalysis or as building blocks in medicinal chemistry. This would rapidly map its structure-activity relationships and accelerate the discovery of novel uses. vapourtec.com

Expanded Applications in Medicinal Chemistry and Materials Science Beyond Known Derivatives

The structural motifs within this compound suggest significant, yet unexplored, potential in both medicinal chemistry and materials science.

Medicinal Chemistry: The gem-dimethyl group is a well-established bioisostere used to block metabolic oxidation at the α-carbon, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate. hmdb.ca Future research should focus on incorporating this molecule as a building block or a sterically demanding linker in the design of new therapeutic agents. Its structure could be valuable in creating conformationally restricted peptides or in the synthesis of complex natural products.

Materials Science: The tert-butyl ester serves as a versatile protecting group that can be selectively removed under acidic conditions to unmask a carboxylic acid. organic-chemistry.org This functionality makes the compound an attractive monomer for the synthesis of advanced polymers and functional materials. Future work could involve incorporating this unit into a polymer backbone. Subsequent deprotection of the tert-butyl group would generate pendant carboxylic acid functionalities, which could drastically alter the material's properties, such as its solubility, hydrophilicity, or ability to coordinate with metal ions. This strategy could be used to create pH-responsive materials, novel coatings, or specialized resins.

Table 2: Potential Future Applications

| Field | Proposed Application | Key Structural Feature Leveraged | Potential Impact |

|---|---|---|---|

| Medicinal Chemistry | Incorporation into drug candidates as a metabolically stable linker or scaffold. | Gem-dimethyl group at the α-carbon. hmdb.ca | Improved drug half-life and bioavailability. |

| Medicinal Chemistry | Building block for conformationally constrained peptides or complex molecules. | Steric hindrance from the gem-dimethyl and tert-butyl groups. | Enhanced target specificity and potency. |

| Materials Science | Monomer for pH-responsive polymers or hydrogels. | Acid-labile tert-butyl ester. organic-chemistry.org | Creation of "smart" materials for drug delivery or sensor applications. |

| Materials Science | Precursor for functionalized surfaces or porous materials. | Combination of steric bulk and a deprotectable carboxylic acid. | Development of new materials for separation science, catalysis, or specialized coatings. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid, and how can its purity be validated?

- Methodology : A common approach involves coupling tert-butyl carbamate derivatives with activated esters or acids under mild acidic or basic conditions. For example, describes a similar synthesis using tert-butyl (3-oxocyclobutyl)carbamate and 2-(aminooxy)-2-methylpropanoic acid hydrochloride, yielding 98% product after purification via flash chromatography. Purity validation typically employs HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .

- Key Considerations : Monitor reaction progress using TLC, and optimize solvent systems (e.g., CH₂Cl₂ or THF) to minimize side reactions.

Q. How should this compound be stored to ensure long-term stability?

- Storage Protocol : Store the compound at -20°C in airtight, light-protected containers to prevent hydrolysis of the tert-butoxy group. reports stability for ≥4 years under these conditions. For short-term use, refrigeration (4°C) is acceptable but may reduce shelf life .

- Stability Testing : Periodically analyze samples via HPLC to detect degradation products (e.g., free carboxylic acids).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.2-1.4 ppm) and carbonyl signals (δ ~170-180 ppm). highlights IR analysis for ketone (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF. For example, reports a molecular ion peak at m/z 325.36 for a structurally related compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability in the synthesis of this compound?

- Optimization Strategies :

- Catalysis : Use DMAP (4-dimethylaminopyridine) or DCC (N,N'-dicyclohexylcarbodiimide) to enhance coupling efficiency, as described in for tert-butoxycarbonyl (Boc)-protected amino acids.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, but CH₂Cl₂ is preferred for Boc deprotection to avoid side reactions.

- Scalability : Implement continuous-flow systems to manage exothermic reactions and reduce purification steps .

Q. What strategies mitigate challenges in Boc-group deprotection during downstream applications?

- Deprotection Protocols :

- Acidic Conditions : Treat with TFA (trifluoroacetic acid) in CH₂Cl₂ () to cleave the Boc group efficiently.

- Neutralization : Post-deprotection, neutralize with NaHCO₃ or ion-exchange resins to isolate the free carboxylic acid.

- Byproduct Management : Use scavengers (e.g., triisopropylsilane) to quench tert-butyl cations and prevent carbamate reformation .

Q. How is this compound applied in prodrug design or pharmacokinetic studies?

- Case Study : demonstrates its use as a prodrug linker in esterified forms to enhance bioavailability. For example, coupling with phenylpropanoate derivatives improved plasma stability and targeted release in vivo.

- Pharmacokinetic Profiling : Conduct LC-MS/MS assays to quantify hydrolytic release rates in serum and correlate with therapeutic efficacy .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

- Troubleshooting :

- 2D NMR (HSQC, HMBC) : Differentiate regioisomers by correlating carbonyl and tert-butyl protons.

- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for chiral centers introduced during synthesis (e.g., ’s Boc-protected amino acid derivatives).

- Comparative IR : Identify subtle shifts in carbonyl stretching frequencies caused by steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.